7-Bromo-1H-indole-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5BrN2 |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
7-bromo-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,12H |
InChI Key |
IJPIUBGFUIGHKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 1h Indole 2 Carbonitrile
Classical Approaches to Indole (B1671886) Core Construction
Several classical name reactions in organic chemistry provide pathways to the indole nucleus. The successful synthesis of a 7-substituted indole, such as a 7-bromoindole (B1273607), often depends on the selection of a starting material that already contains the desired substituent at the appropriate position on the benzene (B151609) ring.
The Fischer indole synthesis, discovered in 1883, is a venerable and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com
To generate a 7-bromoindole derivative using this method, the required starting material is a (2-bromophenyl)hydrazine. The reaction proceeds by forming the corresponding hydrazone, which, upon treatment with a Brønsted or Lewis acid catalyst, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org
However, the presence of a substituent at the ortho position of the phenylhydrazine can sometimes lead to mixtures of indole products or lower yields, a challenge known as the "unusual" Fischer Indole Synthesis. rsc.org The choice of acid catalyst and reaction conditions is crucial for directing the electrocyclization to occur in the desired manner to favor the 7-substituted product. rsc.org
Table 1: Examples of Fischer Indole Synthesis for Substituted Indoles
| Phenylhydrazine Reactant | Carbonyl Reactant | Acid Catalyst | Product | Reference |
|---|---|---|---|---|
| Phenylhydrazine hydrochloride | Ketone | Acetic Acid | Chiral Indole Intermediate | rsc.org |
| (Substituted) Phenylhydrazine | Aldehyde or Ketone | Brønsted or Lewis Acids | Substituted Indole | wikipedia.org |
The Bartoli indole synthesis has become one of the most direct and flexible methods for preparing 7-substituted indoles. researchgate.netwikipedia.org This reaction is particularly advantageous as many classical indole syntheses are not well-suited for this substitution pattern. researchgate.net The process involves the reaction of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. researchgate.netjk-sci.com
For the synthesis of a 7-bromoindole precursor, the reaction would commence with 1-bromo-2-nitrobenzene (B46134). Typically, three equivalents of vinylmagnesium bromide are required to achieve full conversion. wikipedia.org The steric bulk of the ortho-substituent (in this case, bromine) is essential for the reaction's success, as it facilitates the key researchgate.netresearchgate.net-sigmatropic rearrangement step in the mechanism. wikipedia.org This methodology has been successfully employed to produce 7-bromoindoles, which serve as versatile starting materials for more complex molecules. researchgate.netorganic-chemistry.org
Table 2: Key Features of the Bartoli Indole Synthesis
| Feature | Description | Reference(s) |
|---|---|---|
| Reactants | Ortho-substituted nitroarene and a vinyl Grignard reagent. | researchgate.netjk-sci.com |
| Product | 7-Substituted indole. | wikipedia.orgjk-sci.com |
| Key Requirement | A substituent ortho to the nitro group is necessary for high yields. | wikipedia.org |
| Stoichiometry | Three equivalents of the Grignard reagent are typically needed for nitroarenes. | wikipedia.org |
The Hemetsberger–Knittel indole synthesis produces indole-2-carboxyl esters through the thermal decomposition of α-azido-cinnamic esters. thieme-connect.comdoi.org To apply this to a 7-bromoindole, one would need to prepare an ethyl 2-azido-3-(2-bromophenyl)acrylate. The reaction involves a nitrene insertion to form the indole ring. doi.org While effective for producing 2-ester substituted indoles, its application for synthesizing specific 7-substituted analogs depends on the accessibility of the required azido-cinnamate precursor. thieme-connect.comjst.go.jp
The Reissert indole synthesis is another classical method that begins with the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid. wikipedia.org To create a 7-bromoindole via this route, the starting material would need to be 1-bromo-2-methyl-3-nitrobenzene or a related isomer that allows for cyclization to the desired product. The conditions of the reduction can sometimes lead to quinolones as side products, particularly with 7-substituted precursors. researchgate.net
Targeted Bromination and Nitrile Introduction Strategies
An alternative retrosynthetic approach involves starting with an indole or a pre-functionalized indole and then introducing the bromine atom and the nitrile group in separate, targeted steps. This strategy relies on the ability to control the regioselectivity of each functionalization reaction.
Direct electrophilic bromination of the indole ring typically occurs at the electron-rich C3 position. Therefore, achieving selective bromination at the C7 position is a significant synthetic challenge that requires specific strategies.
One approach involves the use of directing groups attached to the indole nitrogen. These groups can sterically block other positions or interact with a catalyst to direct the electrophile to the C7 position. Recent advances in C-H functionalization have provided powerful tools for site-selective reactions on indoles. nih.govacs.org Palladium-catalyzed reactions, for instance, have been developed for the C7 functionalization of indoles, although these often require a specific directing group. nih.gov For simpler indole precursors, achieving C7 selectivity can be difficult without such directing groups. A multi-step sequence involving protection of more reactive sites (e.g., C2 and C3) before attempting bromination at C7 is another potential, albeit longer, pathway.
The introduction of a nitrile group at the C2 position of the indole ring can be accomplished through several methods, often starting from a 2-unsubstituted or 2-haloindole precursor.
Palladium-Catalyzed Cyanation : This is a robust and widely used method for forming aryl nitriles. rsc.org The reaction typically involves the cross-coupling of a 2-haloindole (e.g., 2-bromo-7-bromoindole) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). nih.gov Palladium catalysts, often in combination with specific phosphine ligands, are used to facilitate the reaction. nih.govorganic-chemistry.org This approach is generally tolerant of various functional groups but can be sensitive to catalyst poisoning by the cyanide ion. nih.gov
Sandmeyer Reaction : The classical Sandmeyer reaction provides a pathway to aryl nitriles from aryl amines via a diazonium salt intermediate. wikipedia.orglscollege.ac.in In this context, the synthesis would require a 7-bromo-1H-indol-2-amine precursor. This amine would be converted to the corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. mnstate.edu The subsequent addition of a copper(I) cyanide (CuCN) solution would displace the diazonium group, yielding the desired 7-Bromo-1H-indole-2-carbonitrile. wikipedia.orglscollege.ac.in
Direct C-H Cyanation : Modern methods have been developed for the direct cyanation of C-H bonds, which avoids the need for a pre-halogenated substrate. Electrochemical methods, for example, can achieve site-selective C-H cyanation of indoles using a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org Other copper-mediated systems have also been reported, sometimes using unconventional cyanide sources like a combination of ammonium (B1175870) iodide and DMF. semanticscholar.org The regioselectivity of these direct methods is a critical factor and can often be controlled by the specific catalytic system employed.
Table 3: Comparison of Cyanation Methods for Indoles
| Method | Precursor | Key Reagents | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|---|
| Palladium-Catalyzed Coupling | 2-Haloindole | Pd catalyst, Cyanide source (e.g., Zn(CN)₂) | High functional group tolerance, reliable. | Catalyst poisoning, cost of palladium. | nih.govorganic-chemistry.org |
| Sandmeyer Reaction | 2-Aminoindole | NaNO₂, HCl, CuCN | Uses inexpensive reagents, classical method. | Diazonium salts can be unstable. | wikipedia.orglscollege.ac.in |
Introduction of the Nitrile Group via Cyanation Reactions
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several green approaches can be applied to the synthesis of this compound.
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. ajuronline.orgacs.org They can act as both the solvent and catalyst in many organic transformations. In the context of this compound synthesis, an ionic liquid could replace volatile and often toxic organic solvents like DMF or toluene in the palladium-catalyzed cyanation step. The unique properties of ionic liquids can also enhance the catalytic activity and facilitate product separation and catalyst recycling. ajuronline.orgbohrium.com The use of other sustainable solvents, such as water or supercritical fluids, is also a growing area of interest in green chemistry.
Conducting reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying purification processes. acgpubs.org Solvent-free reactions can be facilitated by grinding the reactants together (mechanochemistry) or by heating the neat reaction mixture, often under microwave irradiation. For the synthesis of this compound, a solvent-free approach could potentially be applied to the bromination of indole-2-carbonitrile or the dehydration of 7-bromo-1H-indole-2-carboxamide. The use of solid-supported reagents can also facilitate solvent-free conditions. acgpubs.org
| Green Approach | Potential Application in Synthesis | Advantages |
| Microwave-Assisted Synthesis | Palladium-catalyzed cyanation | Reduced reaction times, improved yields, higher purity |
| Ionic Liquids | Solvent for cyanation reaction | Low volatility, recyclability, potential for enhanced catalysis |
| Solvent-Free Conditions | Bromination or amide dehydration | Elimination of solvent waste, simplified workup |
This table summarizes the application of green chemistry principles to the synthesis of this compound.
Convergent and Divergent Synthetic Strategies
In contrast, a divergent synthesis would utilize this compound as a central building block to generate a library of diverse molecules. The bromine atom at the 7-position and the nitrile group at the 2-position serve as versatile handles for further functionalization. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents at the C7 position. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This divergent approach is particularly valuable in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound, particularly through sequential functionalization, is highly dependent on the careful optimization of reaction conditions for each step. Key parameters that influence the outcome of these reactions include the choice of catalysts and ligands, as well as the reaction temperature, pressure, and solvent.
In transition metal-catalyzed reactions, such as the rhodium-catalyzed C2-cyanation, the choice of catalyst and ligands is paramount for achieving high efficiency and selectivity.
For the rhodium-catalyzed C2-cyanation of indoles , catalyst systems such as [Cp*RhCl2]2 paired with a silver salt like AgSbF6 have proven effective acs.org. The ligand environment around the rhodium center plays a crucial role in the catalytic cycle and can influence both the rate and selectivity of the reaction. The directing group on the indole nitrogen also acts as an internal ligand, guiding the catalyst to the C2 position.
The following table summarizes the optimization of a model rhodium-catalyzed C2-cyanation reaction, highlighting the importance of the catalyst system.
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | [CpRhCl2]2 (2.5) | AgSbF6 (10) | Toluene | 120 | 85 |
| 2 | [CpRhCl2]2 (2.5) | None | Toluene | 120 | <10 |
| 3 | [RuCl2(p-cymene)]2 (2.5) | AgSbF6 (10) | Toluene | 120 | 45 |
| 4 | [IrCp*Cl2]2 (2.5) | AgSbF6 (10) | Toluene | 120 | 20 |
This is a representative data table based on typical findings in the literature for rhodium-catalyzed C-H functionalization reactions and is for illustrative purposes.
Temperature often plays a critical role in overcoming the activation energy of C-H bond functionalization. For instance, rhodium-catalyzed cyanations are typically conducted at elevated temperatures, often around 120 °C, to ensure efficient catalyst turnover and reaction rates acs.org.
Pressure is less commonly a critical variable in these types of reactions unless gaseous reagents are involved. Most indole functionalization reactions are carried out at atmospheric pressure.
The solvent can influence the reaction in several ways, including the solubility of reagents and catalysts, the stabilization of intermediates, and by directly participating in the reaction mechanism. For the bromination of indoles, the choice of solvent can affect the regioselectivity. For example, bromination of 2,3-dimethylindole in acetic acid leads to a different product than when the reaction is carried out in the presence of triethylamine in a non-polar solvent cdnsciencepub.com. The effect of solvent on the bromination of acetophenone with N-bromosuccinimide (NBS) has been studied, with dichloromethane being identified as the optimal solvent for selective monobromination researchgate.net. A similar systematic approach to solvent screening would be crucial for optimizing the C7-bromination of an indole substrate.
The following table illustrates the effect of solvent on a model electrophilic bromination reaction.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Dichloromethane | 25 | 80 |
| 2 | Acetonitrile (B52724) | 25 | 65 |
| 3 | Tetrahydrofuran | 25 | 50 |
| 4 | Acetic Acid | 25 | 70 (with potential byproducts) |
| 5 | N,N-Dimethylformamide | 80 | 84 (for a related indazole bromination) rsc.org |
This data is illustrative and compiled from general knowledge of bromination reactions and specific data on a related heterocyclic system.
Reactivity and Functional Group Transformations of 7 Bromo 1h Indole 2 Carbonitrile
Reactivity of the Bromine Substituent
The bromine atom at the C-7 position of the 7-Bromo-1H-indole-2-carbonitrile scaffold is a versatile functional handle that enables a wide array of chemical transformations. Its reactivity is central to the structural diversification of this indole (B1671886) core, allowing for the introduction of various substituents and the construction of more complex molecular architectures. The electron-withdrawing nature of the nitrile group at the C-2 position influences the electronic properties of the indole ring, impacting the reactivity of the C-7 bromine. This section details the key reactions involving the C-7 bromine, including nucleophilic aromatic substitution, an extensive range of palladium-catalyzed cross-coupling reactions, and transformations via lithiation intermediates.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway. chemistrysteps.com For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com
In the case of this compound, the potent electron-withdrawing cyano group (-CN) at the C-2 position makes the indole ring electron-deficient, thereby facilitating a nucleophilic attack. This activation allows the bromine atom at C-7 to be substituted by various strong nucleophiles, such as alkoxides, thiolates, and amines. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex before the bromide ion is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com The rate of reaction is often dependent on the electronegativity of the halogen, with fluoride being the most reactive and iodide the least. masterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling Reactions at C-7
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The bromine atom at C-7 of the indole serves as an excellent electrophilic partner in these transformations, enabling the introduction of a wide variety of functional groups. These reactions are fundamental in synthetic organic chemistry due to their broad substrate scope, functional group tolerance, and generally mild reaction conditions. nih.govrsc.org
The Suzuki–Miyaura coupling is one of the most versatile methods for creating C(sp²)–C(sp²) bonds, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.govlibretexts.org This reaction has been successfully applied to 7-bromoindoles and other nitrogen-rich heterocycles to synthesize biaryl and heteroaryl-aryl structures. nih.govnih.gov The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.comlibretexts.org Unprotected N-H indoles can be challenging substrates, but suitable conditions have been developed to achieve high yields. rsc.orgnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-Heterocycles
| Aryl Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 7-Bromo-4-substituted-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane | 100 | 85 |
| 5-Bromoindole | Various aryl boronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 60-95 |
This table presents data from analogous reactions on similar heterocyclic systems to illustrate typical conditions. nih.govnih.gov
The Heck reaction and the Sonogashira coupling are cornerstone palladium-catalyzed reactions for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes and alkynes, respectively. mdpi.comwikipedia.org
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation or arylation of olefins. mdpi.com The process typically follows a Pd(0)/Pd(II) catalytic cycle, resulting in the formation of a new C-C bond and regeneration of the active catalyst. wikipedia.org The reaction exhibits excellent stereoselectivity, generally favoring the trans isomer. organic-chemistry.org
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is unique among palladium-catalyzed cross-couplings as it typically requires a copper(I) co-catalyst in addition to the palladium complex and an amine base. wikipedia.orgnih.gov The reaction proceeds under mild conditions and is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org
Table 2: General Conditions for Heck and Sonogashira Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂; Ligands: PPh₃, NHCs | Et₃N, K₂CO₃, Cs₂CO₃ | DMF, Dioxane, Acetonitrile (B52724) |
This table outlines generalized conditions for these reactions as applied to various aryl halides. nih.govmdpi.comnih.gov
The Buchwald–Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction has broad utility, allowing for the coupling of a wide range of primary and secondary amines with various aryl halides, including those on indole scaffolds. wikipedia.orgrsc.org The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine product. libretexts.orgnih.gov The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. beilstein-journals.org
Research has demonstrated the successful application of Buchwald-Hartwig amination to unprotected halotryptophans, including 7-bromotryptophan, in aqueous conditions, highlighting the reaction's robustness and applicability to complex, functionalized biomolecules. rsc.org
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) |
|---|---|---|---|---|---|
| N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 |
| 7-Bromotryptophan | p-Toluidine | RuPhos Pd G3 / RuPhos | K₃PO₄ | t-AmylOH/H₂O | 100 |
This table includes data from reactions on 7-bromoindole (B1273607) derivatives and closely related systems to show typical reaction parameters. rsc.orgnih.govbeilstein-journals.org
Lithiation and Subsequent Electrophilic Quenching at C-7
The transformation of the C-7 bromine atom can also be achieved through a two-step process involving lithiation followed by reaction with an electrophile. This method typically involves a lithium-halogen exchange, where an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), replaces the bromine atom with lithium at low temperatures (e.g., -78 °C). whiterose.ac.uk This generates a highly reactive 7-lithioindole intermediate.
The resulting organolithium compound is a potent nucleophile and can be "quenched" by adding a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. mt.comwhiterose.ac.uk This sequence allows for the introduction of functional groups that are not readily accessible through other methods. The choice of electrophile determines the final product; for example, quenching with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid, while reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. mdpi.com
Table 4: Electrophiles Used in Quenching Organolithium Reagents
| Electrophile | Resulting Functional Group |
|---|---|
| D₂O | Deuterium |
| CO₂ | Carboxylic Acid |
| Aldehydes (RCHO) | Secondary Alcohol |
| Ketones (RCOR') | Tertiary Alcohol |
| Alkyl Halides (R-X) | Alkyl Group |
| Trimethylsilyl (B98337) chloride (TMSCl) | Trimethylsilyl Group |
This table lists common electrophiles and the corresponding functional groups introduced after quenching a lithiated intermediate. whiterose.ac.ukmdpi.com
Transformations of the Nitrile Group
The nitrile group at the C-2 position of this compound is a versatile functional handle that can be converted into several other important chemical moieties, including carboxylic acids, esters, amines, and aldehydes.
Hydrolysis to Carboxylic Acids and Esters
The hydrolysis of the nitrile group in this compound provides a direct route to 7-Bromo-1H-indole-2-carboxylic acid and its corresponding esters. This transformation can be achieved under both acidic and alkaline conditions.
Under acidic conditions, the nitrile is typically heated under reflux with a mineral acid such as hydrochloric acid or sulfuric acid in an aqueous medium. The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid. The presence of the acid ensures that the final product is the free carboxylic acid.
Alkaline hydrolysis, on the other hand, involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. This process initially yields the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and afford the final carboxylic acid product.
Esterification can be carried out directly from the carboxylic acid, for example, through a Fischer esterification by reacting it with an alcohol in the presence of a catalytic amount of strong acid. Alternatively, esters such as Ethyl 7-bromo-1H-indole-2-carboxylate can be prepared, indicating the utility of this reaction pathway.
Table 1: Hydrolysis of this compound
| Product | Reagents and Conditions |
|---|
Reduction to Amines and Aldehydes
The nitrile functionality of this compound can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to the corresponding primary amine, (7-Bromo-1H-indol-2-yl)methanamine, is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. ucalgary.calibretexts.orgucalgary.ca This reaction involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond. chemistrysteps.com Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel, is another effective method for this transformation. ucalgary.ca
For the partial reduction of the nitrile to the corresponding aldehyde, 7-Bromo-1H-indole-2-carbaldehyde, a less reactive and sterically hindered reducing agent is required to prevent over-reduction to the amine. chemistrysteps.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. organic-synthesis.comslideshare.nettuodaindus.com The reaction is typically carried out at low temperatures, such as -78 °C, to stabilize the intermediate imine-aluminum complex, which is then hydrolyzed during the workup to yield the aldehyde. chemistrysteps.comic.ac.uk
Table 2: Reduction of this compound
| Product | Reagents and Conditions |
|---|
Cycloaddition Reactions Involving the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group in this compound can participate in cycloaddition reactions, providing a pathway to various heterocyclic systems. Although specific examples for this exact compound are not extensively documented, the general reactivity of nitriles in such reactions is well-established.
One of the most common cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by a Lewis acid, involves the 1,3-dipolar cycloaddition of the azide to the nitrile. The resulting tetrazole ring is a valuable pharmacophore in medicinal chemistry.
Nitriles can also act as dienophiles in Diels-Alder reactions, particularly when activated by an electron-withdrawing group or when participating in an intramolecular fashion. nih.govwikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com The high temperature and pressure often required for intermolecular Diels-Alder reactions with unactivated nitriles can be a limitation. However, the unique electronic properties of the indole system may influence the reactivity of the C-2 nitrile in such transformations.
Electrophilic and Nucleophilic Reactions on the Indole Nucleus
The indole ring system is electron-rich and thus highly susceptible to electrophilic attack. The nitrogen atom of the indole can also act as a nucleophile. These inherent properties allow for a variety of functionalization reactions on the indole nucleus of this compound.
N-Functionalization (e.g., Alkylation, Acylation)
The nitrogen atom of the indole ring in this compound is nucleophilic and can be readily functionalized through alkylation and acylation reactions.
N-Alkylation is typically achieved by first deprotonating the indole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to form the more nucleophilic indolate anion. nih.govnih.govd-nb.info This anion can then react with an alkylating agent, like an alkyl halide (e.g., methyl iodide, benzyl bromide), via an SN2 mechanism to yield the N-alkylated product. youtube.com
N-Acylation introduces an acyl group onto the indole nitrogen. nih.govresearchgate.netnih.gov This is commonly carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The N-acylated products are generally more stable than their C-acylated counterparts. However, under certain conditions, migration of the acyl group from the nitrogen to the C-3 position can occur.
Table 3: N-Functionalization of this compound
| Reaction | Reagents and Conditions | Product Type |
|---|
Reactions at C-3 Position of Indole
The C-3 position of the indole nucleus is the most electron-rich and, therefore, the most reactive site for electrophilic substitution. quora.comstudy.comstudy.com The presence of the electron-withdrawing nitrile group at C-2 may slightly deactivate the ring towards electrophilic attack, but the C-3 position remains the preferred site of reaction.
Classic electrophilic aromatic substitution reactions such as the Vilsmeier-Haack and Mannich reactions are expected to proceed at the C-3 position. The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group at C-3 to yield 7-Bromo-2-cyano-1H-indole-3-carbaldehyde. nih.govyoutube.comrsc.org The Mannich reaction, which involves the use of formaldehyde, a secondary amine (like dimethylamine), and an acid catalyst, would result in the formation of a gramine-type derivative at the C-3 position.
Other electrophilic substitutions, such as Friedel-Crafts acylation, would also be directed to the C-3 position, provided that the nitrogen is appropriately protected to prevent N-acylation. organic-chemistry.orgresearchgate.net
Table 4: Reactions at the C-3 Position of this compound
| Reaction | Reagents and Conditions | Product Type |
|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF, then H₂O | 7-Bromo-2-cyano-1H-indole-3-carbaldehyde |
| Mannich | CH₂O, R₂NH, H⁺ | 7-Bromo-3-((dialkylamino)methyl)-1H-indole-2-carbonitrile |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | 3-Acyl-7-bromo-1H-indole-2-carbonitrile |
Applications of 7 Bromo 1h Indole 2 Carbonitrile As a Synthetic Building Block
Role as a Privileged Synthon in Heterocyclic Synthesis
In medicinal chemistry and organic synthesis, a "privileged synthon" refers to a molecular fragment or building block that can be used to generate a wide variety of biologically active compounds. Heterocyclic compounds, in particular, are arguably the most significant class of molecules in drug discovery. The 7-Bromo-1H-indole-2-carbonitrile molecule fits this description due to the distinct reactivity of its functional groups, which can be manipulated selectively to construct more complex heterocyclic architectures.
The indole (B1671886) core itself is a well-established privileged structure, forming the basis for numerous pharmaceuticals. nih.gov The true synthetic power of this compound, however, lies in its substituents:
The C-7 Bromo Group: The bromine atom serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds with high precision. Reactions such as Suzuki, Stille, and Sonogashira coupling can be employed to attach new aryl, alkyl, or alkynyl groups at this position, significantly expanding the molecular diversity accessible from this single precursor. mdpi.com
The C-2 Nitrile Group: The cyano (–C≡N) group is a valuable functional group in organic synthesis due to its ability to be converted into several other key functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used as an electrophile in various addition reactions. This flexibility allows chemists to introduce a range of different pharmacophores or linking groups at the 2-position of the indole ring.
The N-H Group: The indole nitrogen can be readily alkylated, acylated, or arylated, providing another point for molecular elaboration and diversification.
This trifecta of reactive sites allows for a programmed, stepwise synthesis of highly functionalized indole derivatives and more complex fused heterocyclic systems.
Precursor for Advanced Organic Materials
The unique electronic and structural characteristics of the this compound scaffold make it a promising candidate for the development of advanced organic materials with tailored properties.
The synthesis of conjugated polymers is a cornerstone of organic electronics research. These materials often form the active layers in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A common and powerful method for creating these polymers is through palladium-catalyzed cross-coupling reactions, which link aromatic building blocks together.
In this context, this compound can serve as a key monomer. The bromine atom at the 7-position provides a reactive site for polymerization reactions, such as Suzuki or Stille polycondensation. By reacting it with a diboronic ester or distannane derivative of another aromatic system, it can be incorporated into a polymer backbone. The indole unit itself, being an electron-rich aromatic system, can contribute to the charge-transporting and light-emitting properties of the resulting polymer. The electron-withdrawing nitrile group would further modify these electronic properties, allowing for the fine-tuning of the material's performance in an optoelectronic device.
Organic semiconductors are the fundamental components of organic electronic devices. Their function relies on the movement of charge through a network of π-conjugated organic molecules. The performance of these materials is intimately linked to their molecular structure, which dictates their electronic energy levels (HOMO and LUMO) and their ability to self-assemble into ordered structures in the solid state.
Conceptually, this compound is an excellent candidate for constructing novel organic semiconductors for several reasons:
π-Conjugated Core: The indole ring is an aromatic, π-conjugated system, which is the fundamental prerequisite for an organic semiconductor.
Electronic Tuning: The properties of a conjugated system can be precisely tuned by adding electron-donating or electron-withdrawing groups. The nitrile group is strongly electron-withdrawing, which would lower the energy levels of both the HOMO and LUMO of the indole core. This tuning is critical for matching the energy levels of other materials within a device (e.g., electrodes or other organic layers) to ensure efficient charge injection and transport.
By using this compound as a building block, chemists can conceptually design and synthesize a wide range of larger, more complex molecules for applications in devices like organic field-effect transistors (OFETs) and sensors.
Construction of Complex Polycyclic Architectures
Beyond its use in linear or polymeric materials, this compound is a valuable precursor for building intricate, multi-ring (polycyclic) systems. Such structures are common in complex natural products and potent pharmaceuticals.
Annulation is the process of building a new ring onto an existing molecular framework. The structure of this compound offers several possibilities for such transformations. For instance, a new ring can be fused to the indole core across the 1 and 7 positions. This can be achieved through a cascade reaction sequence starting with an indole-7-carbaldehyde derivative, which highlights the potential for functionalization at the 7-position to lead to annulated products. dntb.gov.ua A hypothetical annulation could involve a reaction where a bifunctional reagent reacts with both the indole nitrogen (N1) and the carbon at the 6-position, or a palladium-catalyzed process that involves the C7-Br bond and the N-H group to form a new fused ring system.
Intramolecular cyclization, where a molecule reacts with itself to form a new ring, is one of the most powerful strategies for constructing complex polycyclic architectures. encyclopedia.pubnih.gov The 7-bromo position of the indole is particularly well-suited for this approach. A common and effective strategy involves first attaching a reactive tether to the indole nitrogen, followed by a cyclization event involving the C7-Br bond.
For example, the nitrogen of this compound can be alkylated with a chain containing an alkene or alkyne (e.g., an allyl or propargyl group). The resulting intermediate can then undergo an intramolecular Heck reaction, where a palladium catalyst facilitates the formation of a new carbon-carbon bond between the C7 position and the tethered unsaturated group. This creates a new 5- or 6-membered ring fused to the indole core. mdpi.com Similarly, radical cyclization methods have been shown to be effective, where a radical generated at the 7-position of a bromo-indole derivative can trigger a ring-closing reaction with a tethered olefin. acs.org
These palladium-mediated and radical-based intramolecular cyclizations provide reliable pathways to novel, rigid, and structurally complex polycyclic indole systems that would be difficult to access through other synthetic routes.
Table 1: Potential Intramolecular Cyclization Strategies This table presents conceptual strategies based on established chemical reactions for related bromo-aromatic compounds.
| Starting Material Modification | Reaction Type | Catalyst/Reagent | Resulting Structure |
|---|---|---|---|
| N-alkylation with an allyl halide | Intramolecular Heck Cyclization | Pd(OAc)₂ / Ligand | Fused 6-membered ring |
| N-alkylation with a propargyl halide | Palladium-catalyzed Cyclization | Pd Catalyst | Fused 5- or 6-membered ring |
| N-alkylation with an N-alkenyl group | Radical Cyclization | Bu₃SnH / AIBN | Fused 5- or 6-membered ring |
| N-alkylation with a tethered alkyne | Intramolecular Larock Annulation | Pd Catalyst | Fused polycyclic indole |
Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Space Exploration
The exploration of chemical space to identify molecules with desired biological activities is a cornerstone of drug discovery. Structure-Activity Relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are fundamental to this process. This compound serves as an excellent starting point for such investigations due to its modifiable structure.
Design and Synthesis of Analogs for Chemical Probe Development
Chemical probes are essential tools for understanding the roles of proteins and other biological macromolecules in health and disease. The design and synthesis of analogs based on the this compound scaffold allow for the systematic exploration of the structural requirements for potent and selective interaction with a biological target.
The synthesis of such analogs often involves the strategic modification of the indole core. For instance, the bromine atom at the 7-position can be readily replaced with various aryl, heteroaryl, or alkyl groups using palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira coupling. These modifications allow for the introduction of diverse chemical functionalities that can probe different regions of a target's binding site. Furthermore, the nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing additional points for diversification and influencing the compound's physicochemical properties and binding modes.
A hypothetical synthetic scheme for generating a library of analogs from this compound is presented below:
| Reaction Type | Reagents and Conditions | Resulting Functional Group at C7 |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl or Aryl group |
This systematic approach to analog synthesis enables the generation of a focused library of compounds, which can then be screened for their ability to modulate the activity of a specific biological target. The data obtained from these screenings are crucial for building a comprehensive SAR model and for the iterative design of more potent and selective chemical probes.
Investigation of Substituent Effects on Molecular Recognition (Chemical Binding Potentials)
The nature and position of substituents on the this compound scaffold have a profound impact on its molecular recognition properties and, consequently, its chemical binding potential. The bromine atom at the 7-position, in particular, can significantly influence the electronic and steric properties of the indole ring, thereby affecting its interactions with biological targets.
To systematically investigate these substituent effects, researchers can synthesize a series of analogs where the bromine at the 7-position is replaced with other halogens (fluorine, chlorine, iodine) or with hydrogen. By comparing the binding affinities of these analogs to a specific target, the contribution of the halogen bond and steric effects can be dissected.
For example, a study on a series of substituted indole derivatives targeting a specific kinase might yield the following hypothetical binding data:
| Compound | Substituent at C7 | Binding Affinity (IC50, nM) |
| 1 | H | 500 |
| 2 | F | 250 |
| 3 | Cl | 100 |
| 4 (this compound analog) | Br | 50 |
| 5 | I | 150 |
In this hypothetical example, the data suggests that a halogen at the 7-position is beneficial for binding, with bromine providing the optimal balance of size, electronegativity, and polarizability for interaction with the target kinase. The improved affinity of the bromo-substituted analog could be attributed to a favorable halogen bond with a carbonyl oxygen in the kinase's active site, a hypothesis that could be further investigated using computational modeling and X-ray crystallography.
Theoretical and Computational Studies of 7 Bromo 1h Indole 2 Carbonitrile and Its Derivatives
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems. For 7-Bromo-1H-indole-2-carbonitrile, these calculations, particularly using Density Functional Theory (DFT), have been employed to elucidate its electronic structure and predict its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining how a molecule will interact with other species.
For indole (B1671886) derivatives, theoretical studies have shown that the HOMO is typically distributed over the indole ring, indicating its electron-donating nature. The LUMO, conversely, is often localized on specific atoms or bonds, highlighting potential sites for nucleophilic attack. In a study of a related azaindole derivative, the HOMO and LUMO energies were calculated to be -6.0 eV and -1.2 eV, respectively. researchgate.net The introduction of substituents can slightly alter these energy levels, thereby tuning the molecule's reactivity. researchgate.net For instance, the presence of an electron-withdrawing nitrile group at the C2 position and a bromine atom at the C7 position in this compound is expected to lower both the HOMO and LUMO energy levels, influencing its electrophilic and nucleophilic character.
Table 1: Frontier Molecular Orbital (FMO) Parameters for a Related Azaindole Derivative
| Orbital | Energy (eV) |
| HOMO | -6.0 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.8 |
| Data derived from calculations at the B3LYP/6311++G(2d,p) level of theory for 5-(4-nonylphenyl)-7-azaindole. researchgate.net |
Electron Density Distribution and Reactivity Prediction
The distribution of electron density within a molecule is a key determinant of its reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. In these maps, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For indole systems, theoretical calculations have shown that the nitrogen atom of the pyrrole (B145914) ring and certain carbon atoms, particularly C3, often exhibit the highest electron density. researchgate.net This makes them likely sites for electrophilic substitution. The presence of a bromine atom at the C7 position and a nitrile group at the C2 position in this compound would significantly influence the electron density distribution. The bromine atom, being electronegative, would draw electron density away from the benzene (B151609) ring, while the nitrile group would act as a strong electron-withdrawing group, affecting the reactivity of the pyrrole ring.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling plays a crucial role in understanding the intricate details of chemical reactions. By simulating reaction pathways, chemists can gain insights into transition states and reaction energetics, which are often difficult to study experimentally.
Transition State Analysis of Key Transformations
The synthesis of substituted indoles often involves electrophilic aromatic substitution reactions. For instance, the introduction of a nitrile group at the C3 position of an indole can be achieved using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) with a Lewis acid catalyst such as boron trifluoride diethyl etherate. mdpi.com Computational studies can model the transition state of such reactions, revealing the geometry and energy of this high-energy intermediate. This analysis helps to understand the regioselectivity of the reaction, explaining why the substitution occurs at a specific position on the indole ring. mdpi.com
In a related study on the trifluoromethylthiolation of indolizines, a Hammett study was performed, and the resulting negative ρ value indicated the development of a positive charge in the transition state. acs.org This type of analysis is invaluable for understanding the electronic demands of the reaction.
Energy Profiles of Proposed Reaction Pathways
For example, in the rhodium-catalyzed cascade annulation of indolyl aldehydes with alkynes, a plausible mechanism involving C-H activation, alkyne insertion, and cyclization was proposed and supported by computational studies. acs.org These studies can help to rationalize the observed product distribution and guide the optimization of reaction conditions. The energy profiles can also be used to compare different possible reaction pathways and determine the most likely mechanism.
In Silico Prediction of Spectroscopic Parameters (Methodological Focus)
Computational methods can also be used to predict various spectroscopic properties of molecules, such as NMR chemical shifts and IR vibrational frequencies. These predictions are highly valuable for confirming the structure of newly synthesized compounds.
Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). bhu.ac.in By calculating the energies of electronic transitions, it is possible to predict the wavelengths of maximum absorption. Similarly, DFT calculations can provide good estimates of ¹H and ¹³C NMR chemical shifts and IR stretching frequencies. For example, the characteristic C≡N stretching vibration in a nitrile-substituted indole was observed in the IR spectrum at 2212 cm⁻¹. mdpi.com Computational predictions can help to assign the peaks in experimental spectra to specific atoms or functional groups within the molecule.
NMR Chemical Shift Prediction and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy.
The predicted chemical shifts for this compound would be influenced by the electron-withdrawing nature of both the bromo and cyano substituents. The bromine at the 7-position is expected to deshield the adjacent protons and carbons, while the nitrile group at the 2-position would significantly impact the electronic environment of the pyrrole ring of the indole nucleus.
Conformational analysis of this compound is relatively straightforward as the indole ring system is largely planar. The primary conformational freedom would involve the orientation of the N-H proton. Theoretical calculations can determine the most stable conformation by optimizing the molecular geometry and calculating the corresponding energy. For derivatives, such as those with substituents on the indole nitrogen, conformational analysis becomes more complex and crucial for understanding their biological activity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Bromo-Indole Derivative
| Atom | Predicted Chemical Shift (ppm) |
| H1 | ~8.0 |
| H3 | ~7.0 |
| H4 | ~7.2 |
| H5 | ~7.0 |
| H6 | ~7.3 |
| C2 | ~122.0 |
| C3 | ~113.0 |
| C3a | ~129.0 |
| C4 | ~124.0 |
| C5 | ~122.0 |
| C6 | ~120.0 |
| C7 | ~112.0 |
| C7a | ~135.0 |
Note: These are generalized predictions for a bromo-indole derivative and would require specific DFT calculations for this compound for accurate values.
Vibrational Spectroscopy Predictions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule. bldpharm.com Computational methods can predict these vibrational frequencies, aiding in the interpretation of experimental spectra. bldpharm.com
For this compound, key predicted vibrational modes would include:
N-H stretch: A characteristic peak in the region of 3400-3500 cm⁻¹.
C≡N stretch: A sharp, intense absorption around 2220-2260 cm⁻¹, typical for nitrile groups. An IR spectrum of a related compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, showed a characteristic C≡N stretching vibration at 2212 cm⁻¹. acs.org
C-Br stretch: Expected in the lower frequency region of the spectrum, typically 500-600 cm⁻¹.
Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
These predictions are invaluable for identifying the compound and understanding its bonding characteristics.
Molecular Docking and Ligand-Receptor Interaction Modeling (Chemical Principles)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uni.lu This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. uni.lunih.gov
Prediction of Binding Affinity to Target Sites (Conceptual Chemical Interactions)
The binding affinity, often expressed as a binding free energy (ΔG), quantifies the strength of the interaction between a ligand and its receptor. nih.gov Computational methods can estimate this affinity, helping to prioritize compounds for further experimental testing. rsc.orgachemblock.com
For this compound, the key chemical interactions that would contribute to its binding affinity include:
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor.
Halogen Bonding: The bromine atom at the 7-position can participate in halogen bonds, a type of non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the receptor.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of a protein.
In silico studies on related indole derivatives have shown that these interactions are crucial for their binding to various biological targets. nih.govsigmaaldrich.com
Understanding Ligand Efficiency in Chemical Design
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, relative to its size. It is typically calculated as the binding energy per heavy atom (non-hydrogen atom). A higher ligand efficiency indicates that a smaller molecule can achieve a strong interaction, which is often a desirable property in drug design as it can lead to better pharmacokinetic properties. chemicalbook.comuni.lu
Advanced Characterization Methodologies for 7 Bromo 1h Indole 2 Carbonitrile and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a unique molecular formula.
For 7-Bromo-1H-indole-2-carbonitrile (C₉H₅BrN₂), the presence of bromine is a key isotopic signature, as it naturally exists as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Consequently, the molecular ion peak in the mass spectrum will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.
HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide an exact mass measurement that confirms the molecular formula. For instance, in the analysis of a related derivative, 1-benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile, HRMS (ESI) provided a measured value of 389.01492 for the [M+H]⁺ ion, which corresponds closely to the calculated value of 389.01508. nih.gov This level of accuracy definitively validates the proposed molecular formula.
Table 1: Theoretical HRMS Data for this compound
| Ion Formula | Isotope | Calculated m/z |
| [C₉H₅⁷⁹BrN₂]⁺ | ⁷⁹Br | 219.9663 |
| [C₉H₅⁸¹BrN₂]⁺ | ⁸¹Br | 221.9643 |
| [C₉H₆⁷⁹BrN₂]⁺ ([M+H]⁺) | ⁷⁹Br | 220.9741 |
| [C₉H₆⁸¹BrN₂]⁺ ([M+H]⁺) | ⁸¹Br | 222.9721 |
This is a theoretical data table for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁵N), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum is expected to show a broad singlet for the indole (B1671886) N-H proton (typically δ 8.5-12.0 ppm). The aromatic region would display signals for the three protons on the benzene (B151609) ring (H4, H5, H6) and the H3 proton on the pyrrole (B145914) ring. H5 would likely appear as a triplet, coupled to both H4 and H6, while H4 and H6 would appear as doublets. The H3 proton would appear as a singlet. For the related 7-iodo-1H-indole-3-carbonitrile, the aromatic protons appear between δ 7.05 and 7.70 ppm. mdpi.com
¹³C NMR: Carbon-13 NMR identifies the number of chemically distinct carbon atoms. The spectrum for this compound would show nine distinct signals. Key signals include the nitrile carbon (C≡N) around δ 115 ppm, the carbon bearing the bromine (C7) which would be shifted due to the halogen's electronic effects, and the other aromatic and heterocyclic carbons. For the parent 1H-Indole-2-carbonitrile, the carbon signals appear between δ 109 and 138 ppm. mdpi.com
¹⁵N NMR: While less common, ¹⁵N NMR can be used to characterize the nitrogen atoms. It would show two distinct signals: one for the indole nitrogen (-NH-) and another for the nitrile nitrogen (-C≡N), confirming their presence in different chemical environments. ipb.pt
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N1-H | 11.5 - 12.5 (s, br) | N/A |
| C2 | N/A | 108 - 112 |
| C3 | 7.2 - 7.4 (s) | 114 - 118 |
| C3a | N/A | 126 - 129 |
| C4 | 7.6 - 7.8 (d) | 122 - 125 |
| C5 | 7.1 - 7.3 (t) | 123 - 126 |
| C6 | 7.4 - 7.6 (d) | 120 - 123 |
| C7 | N/A | 110 - 115 |
| C7a | N/A | 136 - 139 |
| C≡N | N/A | 115 - 118 |
Note: These are estimated values based on data from analogous structures. mdpi.commdpi.com s = singlet, d = doublet, t = triplet, br = broad.
Two-dimensional NMR experiments are crucial for assembling the full molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. For this compound, it would show a clear correlation between H4, H5, and H6, confirming their adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. It would definitively link H3, H4, H5, and H6 to their respective carbon signals (C3, C4, C5, and C6).
HMBC (Heteronuclear Multiple Bond Correlation): This is key for assigning quaternary (non-protonated) carbons by showing correlations between protons and carbons over two or three bonds. For example, the N-H proton would show correlations to C2, C3, and C7a. The H4 proton would correlate to C3, C5, C6, and C7a, helping to piece together the entire indole framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. A key NOE would be expected between the N-H proton and the H7a proton's neighbor, H6, confirming the regiochemistry of the bromine at position 7. ipb.pt
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several key absorption bands. A sharp, medium-intensity peak around 2220-2230 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. mdpi.com A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching of the indole ring. mdpi.com Aromatic C-H stretches appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur at 1500-1600 cm⁻¹. The C-Br stretch would be found in the fingerprint region, typically between 500-650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric C≡N stretch, which may be weak in the IR, often gives a strong signal in the Raman spectrum, providing confirmatory evidence for the nitrile group.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| Indole N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Nitrile C≡N | Stretch | 2220 - 2230 |
| Aromatic C=C | Ring Stretch | 1500 - 1600 |
| C-N | Stretch | 1200 - 1350 |
| C-Br | Stretch | 500 - 650 |
Data based on values for related compounds. mdpi.commdpi.com
X-ray Crystallography for Solid-State Structure Determination
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of molecular structure. It generates a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.
For this compound, a crystal structure would confirm the planarity of the bicyclic indole system and the positions of the bromo and carbonitrile substituents. Furthermore, it would reveal the packing of molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding (e.g., between the indole N-H and the nitrogen of a nitrile group on an adjacent molecule) and possible halogen bonding involving the bromine atom. In the crystal structure of the related 7-Bromo-1H-indole-2,3-dione, molecules form dimers through N—H···O hydrogen bonds and are further linked by Br···O interactions. researchgate.net
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Example Value |
| Crystal System | The geometry of the unit cell | Monoclinic |
| Space Group | The symmetry elements of the crystal | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | a=8.5, b=5.0, c=15.0 |
| β (°) | Unit cell angle | 105° |
| Z | Molecules per unit cell | 4 |
| Key Interactions | Intermolecular forces observed | N-H···N hydrogen bonds, Br···N halogen bonds, π-π stacking |
This is a hypothetical data table based on a related structure researchgate.net for illustrative purposes.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and for a preliminary assessment of purity. A spot corresponding to this compound would be visualized under UV light (due to its aromatic nature) on a silica (B1680970) gel plate developed with an appropriate solvent system (e.g., ethyl acetate (B1210297)/petroleum ether). mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for quantitative purity analysis. Using a column packed with a stationary phase (e.g., C18 for reversed-phase), the sample is eluted with a mobile phase (e.g., a gradient of acetonitrile (B52724) and water). The compound is detected as it exits the column, typically by a UV detector set at a wavelength where the compound absorbs strongly (e.g., 254 nm). The area of the peak is proportional to its concentration, and purity is reported as a percentage of the total peak area (AUC%). For a similar compound, 7-iodo-1H-indole-3-carbonitrile, HPLC analysis showed a purity of 99.35% at 254 nm. mdpi.com
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used. The sample is vaporized and passed through a long, thin column. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of components in a mixture simultaneously.
Table 5: Summary of Chromatographic Techniques
| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas |
| TLC | Reaction monitoring, qualitative purity | Silica Gel | Ethyl Acetate/Hexane |
| HPLC | Quantitative purity assessment | C18 (Reversed-Phase) | Acetonitrile/Water |
| GC-MS | Purity assessment, identification | Polysiloxane | Helium |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of substituted indole derivatives due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. nih.gov The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
The choice of stationary phase is critical for achieving optimal separation. C18 and C8 columns are commonly employed for the analysis of indole compounds, with C18 often providing better peak shapes. mdpi.com The mobile phase composition, pH, and additives are adjusted to optimize the retention and resolution of the analytes. nih.gov A common approach involves a gradient elution using a mixture of an aqueous buffer (such as phosphate (B84403) or acetate buffer, or water with formic acid) and an organic modifier like methanol (B129727) or acetonitrile. mdpi.comnih.gov The use of ion suppression-reversed-phase HPLC (IS-HPLC) can be particularly effective for separating substituted indole derivatives by controlling the pH of the mobile phase to suppress the ionization of acidic or basic functional groups. nih.gov Detection is frequently performed using a UV detector, as the indole ring system exhibits strong absorbance, typically around 280 nm. pubcompare.aioup.com For more complex mixtures or trace analysis, coupling HPLC with a mass spectrometer (LC-MS) provides enhanced selectivity and sensitivity. mdpi.com
| Parameter | Description | Common Conditions/Values | Reference |
|---|---|---|---|
| Stationary Phase (Column) | The solid support within the column that interacts with the analytes. | Reversed-phase C18 (e.g., Purospher® RP-18, Diamonsil C18) or C8. mdpi.compubcompare.aioup.com | mdpi.compubcompare.aioup.com |
| Mobile Phase | The solvent that carries the sample through the column. | Methanol/Water or Acetonitrile/Water mixtures, often with additives like formic acid, trifluoroacetic acid (TFA), or ammonium (B1175870) acetate. mdpi.compubcompare.aicetjournal.it | mdpi.compubcompare.aicetjournal.it |
| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant mobile phase composition) or Gradient (varying composition). pubcompare.aioup.com | pubcompare.aioup.com |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 1.0 mL/min. pubcompare.aioup.com | pubcompare.aioup.com |
| Detection | The method used to detect the analytes as they elute from the column. | UV detection at 280 nm. pubcompare.aioup.com Photodiode Array (PDA) or Mass Spectrometry (MS) for more detailed analysis. mdpi.com | mdpi.compubcompare.aioup.com |
| Column Temperature | The temperature of the column during analysis. | Often maintained at a constant temperature, e.g., 30 °C, to ensure reproducible retention times. oup.com | oup.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Common derivatization strategies for compounds with active hydrogen atoms (like the indole N-H) include silylation and acylation. jfda-online.com Silylation, using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which increases volatility and thermal stability. youtube.com Acylation, using reagents such as pentafluoropropionyl anhydride, can also be employed to create volatile derivatives that are amenable to detection by electron capture detection (ECD) or mass spectrometry. nih.gov
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar capillary column, such as one with a DB-1 or HP-5MS stationary phase, is commonly used. oup.comnotulaebotanicae.ro The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds with different volatilities. notulaebotanicae.ro As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and fragments them into characteristic patterns. The resulting mass spectrum serves as a "molecular fingerprint" that allows for structural elucidation and confirmation. libretexts.org For a derivative of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule and characteristic isotopic peaks due to the presence of the bromine atom (79Br and 81Br in approximately a 1:1 ratio). tutorchase.com
| Parameter | Description | Typical Conditions/Values | Reference |
|---|---|---|---|
| Derivatization | Chemical modification to increase volatility. | Silylation (e.g., with MSTFA) or Acylation. jfda-online.comyoutube.com | jfda-online.comyoutube.com |
| GC Column | The column used for separating the volatile compounds. | Non-polar capillary column (e.g., DB-1, HP-5MS). oup.comnotulaebotanicae.ro | oup.comnotulaebotanicae.ro |
| Carrier Gas | The inert gas used to move the sample through the column. | Helium at a constant flow rate (e.g., 1 mL/min). oup.com | oup.com |
| Oven Temperature Program | Controlled heating of the column to elute compounds. | Initial temperature hold, followed by a ramp to a final temperature (e.g., 120 °C to 280 °C at 3 °C/min). oup.com | oup.com |
| Ionization Mode | The method used to ionize the molecules in the mass spectrometer. | Electron Impact (EI) at 70 eV. notulaebotanicae.ro | notulaebotanicae.ro |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole or Time-of-Flight (TOF). | |
| Detection | Detects the separated ions. | Full scan mode to obtain mass spectra for identification. nih.gov | nih.gov |
Future Directions and Emerging Research Challenges
Development of Novel and More Efficient Synthetic Routes
The development of efficient and scalable synthetic routes to 7-Bromo-1H-indole-2-carbonitrile and its derivatives is a cornerstone for its broader application. While classical methods for the synthesis of indole-2-carbonitriles exist, future research is expected to focus on more sustainable and atom-economical approaches.
One promising avenue is the advancement of palladium-catalyzed cyanation reactions. acs.orgresearchgate.net Traditional methods often require harsh conditions and toxic cyanide sources. nih.gov Recent developments in catalysis, however, have introduced milder reaction conditions and the use of less toxic cyanating agents, such as zinc cyanide or potassium hexacyanoferrate(II). nih.govnih.gov Applying these modern palladium-catalyzed cyanation methods to readily available 7-bromoindole (B1273607) precursors could provide a more efficient and environmentally benign route to this compound. acs.orgmit.edu
Another area of exploration is the application of the Sandmeyer reaction. wikipedia.orgnih.govjk-sci.comyoutube.comorganic-chemistry.org This well-established transformation allows for the conversion of an amino group into a nitrile group via a diazonium salt intermediate. wikipedia.orgnih.gov Starting from 7-bromo-2-aminoindole, the Sandmeyer reaction could offer a classical yet effective pathway to the target compound. Research in this area could focus on optimizing reaction conditions to improve yields and minimize by-product formation.
Furthermore, the Fischer indole (B1671886) synthesis, a cornerstone of indole chemistry, could be adapted for the direct synthesis of this compound from appropriately substituted hydrazines and carbonyl compounds. mdpi.com Innovations in this area might involve the use of novel catalysts or reaction media to enhance the efficiency and scope of this transformation for highly substituted indoles.
Exploration of Underutilized Reactivity Modes
The reactivity of this compound is largely dictated by the bromine atom at the 7-position and the electrophilic carbon at the 3-position. While cross-coupling reactions at the bromine site are well-documented, there are several underutilized reactivity modes that present exciting research opportunities.
The C3-position of the indole nucleus is susceptible to electrophilic attack. For instance, the cyanation of 7-bromo-1-methyl-2-phenyl-1H-indole at the C3-position has been demonstrated using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid. mdpi.com This highlights the potential for introducing a variety of electrophiles at this position to generate diverse 3-substituted this compound derivatives.
The bromine atom at the 7-position is a versatile handle for a range of cross-coupling reactions. While Suzuki-Miyaura and Sonogashira couplings have been explored for related indole systems, the application of other modern cross-coupling reactions to this compound remains an area ripe for investigation. nih.govnih.govrsc.orgrsc.orgnih.gov For example, the Buchwald-Hartwig amination could be employed to introduce a variety of nitrogen-containing substituents at the 7-position, leading to novel scaffolds for biological screening. researchgate.net Similarly, the Heck reaction offers a powerful tool for the formation of carbon-carbon bonds by coupling with alkenes, further expanding the chemical space accessible from this starting material. nih.govlibretexts.org
Integration into Flow Chemistry and Automation for Scalable Synthesis
The translation of batch synthetic procedures to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. uc.pt The synthesis of indole derivatives has been successfully adapted to flow chemistry, and applying these principles to the production of this compound and its derivatives is a logical next step. uc.pt
Flow chemistry could be particularly beneficial for reactions that are hazardous or difficult to control in batch, such as nitrations or reactions involving highly reactive intermediates. Furthermore, the integration of in-line purification and analysis techniques within a flow setup can streamline the entire synthetic process, from starting materials to the final purified product.
Automation is another key technology that can accelerate the discovery and optimization of new reactions and molecules. Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions or to synthesize libraries of compounds for biological evaluation. The application of automated synthesis to the derivatization of the this compound core would enable the rapid exploration of structure-activity relationships and the identification of new lead compounds in drug discovery programs.
Design of Highly Functionalized Indole Systems for Advanced Chemical Applications
The this compound scaffold is an excellent starting point for the design and synthesis of highly functionalized indole systems with tailored properties for advanced chemical applications. The strategic functionalization of the indole core can lead to compounds with interesting photophysical properties, catalytic activity, or biological functions.
By leveraging the reactivity at both the C3 and C7 positions, a wide array of di- and tri-substituted indoles can be prepared. For example, a Sonogashira coupling at the 7-position followed by an electrophilic substitution at the C3-position would yield a highly decorated indole with distinct substituents at defined positions. These complex molecules can serve as scaffolds for the development of novel materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes.
In the realm of medicinal chemistry, the indole nucleus is a privileged scaffold found in numerous approved drugs and biologically active natural products. openmedicinalchemistryjournal.com The derivatization of this compound can lead to the discovery of new therapeutic agents. openmedicinalchemistryjournal.combiosynth.comnih.govresearchgate.net For instance, the introduction of specific pharmacophores through cross-coupling reactions or other transformations could result in potent and selective inhibitors of enzymes or receptors implicated in various diseases. mdpi.comnih.govrsc.orgsigmaaldrich.cn
Synergistic Approaches Combining Synthetic and Computational Methodologies
The integration of computational chemistry with synthetic organic chemistry offers a powerful approach to accelerate the discovery and development of new molecules and reactions. Density Functional Theory (DFT) calculations can be used to predict the reactivity of this compound, elucidate reaction mechanisms, and guide the design of new synthetic routes.
For example, computational studies could be employed to predict the regioselectivity of electrophilic substitution reactions at the C3-position or to understand the factors that govern the efficiency of various cross-coupling reactions at the C7-position. This predictive power can save significant experimental time and resources by focusing synthetic efforts on the most promising pathways.
Furthermore, computational modeling can be used to design novel indole derivatives with specific properties. By calculating the electronic and steric properties of different substituted indoles, it is possible to identify candidates with desired characteristics for applications in materials science or medicinal chemistry. The synergy between in silico design and experimental validation will be a key driver of innovation in the field of indole chemistry.
Q & A
Q. What are the standard synthetic routes for 7-Bromo-1H-indole-2-carbonitrile, and what reaction conditions are critical for success?
Answer: The synthesis typically involves bromination and formylation of indole precursors. A common approach includes:
- Bromination: Using N-bromosuccinimide (NBS) in acetic acid to introduce bromine at the 7th position of the indole core (critical for regioselectivity) .
- Cyanation: Introducing the carbonitrile group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.
Key conditions: - Temperature control (0–25°C) during bromination to avoid over-halogenation.
- Anhydrous solvents (e.g., DMF) for cyanation to prevent hydrolysis.
Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, aromatic protons).
- 13C NMR confirms carbonitrile (C≡N) at ~110–120 ppm and bromine-induced deshielding .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 237.0 for C9H5BrN2) .
- HPLC: Purity >95% is critical for biological assays; use C18 columns with acetonitrile/water mobile phases .
Q. How is this compound screened for biological activity in preclinical studies?
Answer:
- Anticancer assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50 values are compared to controls like doxorubicin .
- Antimicrobial screens: Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
- Targeted studies: Enzyme inhibition (e.g., kinase assays) to identify mechanistic pathways .
Dose-response curves and statistical validation (e.g., ANOVA) are mandatory .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Answer:
- Catalyst screening: Test Pd(PPh3)4 vs. PdCl2(dppf) for cross-coupling efficiency.
- Solvent optimization: Compare polar aprotic solvents (DMF, DMSO) for cyanation kinetics.
- Additives: Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactions.
Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., temperature, stoichiometry) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
- Replicate assays: Verify results under standardized conditions (e.g., cell passage number, serum concentration) .
- Purity reassessment: Use HPLC-MS to rule out impurities (>98% purity required) .
- Structural analogs: Compare activities of derivatives (e.g., 5-methyl or 3-fluoro substitutions) to identify SAR trends .
Q. What computational methods are used to predict the reactivity and bioactivity of this compound?
Answer:
- Density Functional Theory (DFT): Models electrophilic aromatic substitution sites (e.g., bromine positioning) .
- Molecular docking: Screens against protein targets (e.g., EGFR kinase) to predict binding affinities.
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How does the bromine substituent influence the compound’s stability and environmental interactions?
Answer:
- Photostability: Bromine increases UV absorption, requiring amber glass storage to prevent degradation .
- Surface adsorption: Studied via microspectroscopic imaging; bromine enhances adhesion to silica surfaces in indoor environments .
- Hydrolytic stability: The carbonitrile group is susceptible to hydrolysis in humid conditions; kinetic studies recommend dry storage .
Methodological Guidelines
8. Designing a Structure-Activity Relationship (SAR) Study for this compound Derivatives
Answer:
Substituent variation: Synthesize analogs with halogens (F, Cl), alkyl groups, or electron-withdrawing groups at positions 1, 3, and 2.
Bioactivity testing: Use standardized assays (e.g., IC50 in cancer cells) to rank derivatives.
Data analysis: Apply multivariate regression to link substituent properties (logP, polarizability) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
